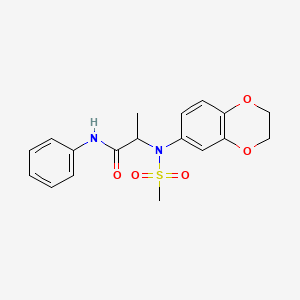![molecular formula C15H25ClN2O4S B6045295 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride](/img/structure/B6045295.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride, also known as DSP-4, is a chemical compound that has been used in scientific research for several decades. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to study the role of the noradrenergic system in various physiological and pathological conditions.
作用機序
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride selectively targets noradrenergic neurons in the brain and causes their degeneration. The mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride involves the uptake of the compound by noradrenergic neurons through the norepinephrine transporter, followed by the inhibition of monoamine oxidase and the subsequent accumulation of toxic metabolites.
Biochemical and Physiological Effects:
The degeneration of noradrenergic neurons caused by 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride leads to a decrease in norepinephrine levels in the brain. This has been shown to have various biochemical and physiological effects, including changes in behavior, cognitive function, and stress response. 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride has also been shown to affect the release of other neurotransmitters, including dopamine and serotonin.
実験室実験の利点と制限
One of the main advantages of using 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride in scientific research is its selectivity for noradrenergic neurons, which allows for the study of the specific role of the noradrenergic system in various physiological and pathological conditions. However, one of the limitations of using 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride is its potential to cause non-specific effects, such as the degeneration of other neuronal populations.
将来の方向性
There are several future directions for the use of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride in scientific research. One area of interest is the study of the role of the noradrenergic system in addiction and substance use disorders. Another area of interest is the use of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride as a tool to study the effects of stress on the brain and behavior. Additionally, the development of new compounds that selectively target noradrenergic neurons may provide more specific tools for studying the noradrenergic system in the future.
合成法
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride can be synthesized through several methods, including the reaction of 1-(3,4-dimethoxyphenyl)piperazine with p-toluenesulfonyl chloride in the presence of a base, followed by reaction with isopropylamine and hydrochloric acid. Another method involves the reaction of 1-(3,4-dimethoxyphenyl)piperazine with sulfonyl chloride, followed by reaction with isopropylamine and hydrochloric acid.
科学的研究の応用
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride has been used extensively in scientific research to study the role of the noradrenergic system in various physiological and pathological conditions, including depression, anxiety, stress, and addiction. 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride is also used to study the effects of noradrenergic denervation on cognitive function, memory, and learning.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-propan-2-ylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S.ClH/c1-12(2)16-7-9-17(10-8-16)22(18,19)13-5-6-14(20-3)15(11-13)21-4;/h5-6,11-12H,7-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNVIOXFTFEJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl {amino[2-(4-tert-butylbenzylidene)hydrazino]methylene}malonate](/img/structure/B6045221.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B6045232.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6045240.png)
![ethyl 5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6045244.png)
![3-[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6045247.png)
![4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6045253.png)

![4-(6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6045262.png)
![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6045268.png)
![ethyl 2-({[(4-methylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6045272.png)
![N-(3-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6045273.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6045282.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6045287.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B6045297.png)